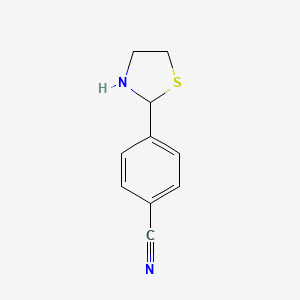
4-(1,3-噻唑烷-2-基)苯甲腈
描述
“4-(1,3-Thiazolidin-2-yl)benzonitrile” is a chemical compound with the CAS Number: 90595-44-1 . It has a molecular weight of 190.27 and its molecular formula is C10H10N2S . It is a powder at room temperature .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .Molecular Structure Analysis
The InChI Code for “4-(1,3-Thiazolidin-2-yl)benzonitrile” is 1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 . The InChI key is BSLYORCAGNIGOR-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiazolidine chemistry has been explored to develop antibody–drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction .Physical And Chemical Properties Analysis
“4-(1,3-Thiazolidin-2-yl)benzonitrile” is a powder at room temperature . It has a molecular weight of 190.26 and its molecular formula is C10H10N2S .科学研究应用
Anti-Cancer Applications
Thiazolidin-4-one derivatives, including “4-(1,3-Thiazolidin-2-yl)benzonitrile”, have been extensively researched for their potential as anticancer agents . They have shown significant anticancer activities, and various synthetic strategies have been developed to create these derivatives . They work by inhibiting various enzymes and cell lines, contributing to their role in anticancer activity .
Anti-Diabetic Applications
The 1,3-thiazolidin-4-ones, which include “4-(1,3-Thiazolidin-2-yl)benzonitrile”, have been found to have anti-diabetic properties . This makes them a potential target for the development of new therapeutic agents for the treatment of diabetes .
Anti-Microbial Applications
“4-(1,3-Thiazolidin-2-yl)benzonitrile” has been found to have anti-microbial properties . This makes it a potential candidate for the development of new antimicrobial drugs .
Antiviral Applications
The thiazolidinone scaffold, which includes “4-(1,3-Thiazolidin-2-yl)benzonitrile”, has been used in the development of antiviral medicines . This highlights its potential in the field of antiviral drug development .
Anti-Inflammatory Applications
“4-(1,3-Thiazolidin-2-yl)benzonitrile” has been found to have anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs .
Anticonvulsant Applications
The 1,3-thiazolidin-4-ones, which include “4-(1,3-Thiazolidin-2-yl)benzonitrile”, have been found to have anticonvulsant properties . This makes them a potential target for the development of new therapeutic agents for the treatment of convulsive disorders .
未来方向
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates .
作用机制
Target of Action
The primary targets of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to be effective in the synthesis of valuable organic combinations .
Mode of Action
The exact mode of action of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidin-4-one derivatives, which share a similar structure, have been found to show significant anticancer activities . They interact with their targets and cause changes that lead to their therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidin-4-one derivatives have been found to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .
Pharmacokinetics
The ADME properties and their impact on the bioavailability of 4-(1,3-Thiazolidin-2-yl)benzonitrile Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The molecular and cellular effects of the action of 4-(1,3-Thiazolidin-2-yl)benzonitrile anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(1,3-Thiazolidin-2-yl)benzonitrile The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
属性
IUPAC Name |
4-(1,3-thiazolidin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLYORCAGNIGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazolidin-2-yl)benzonitrile | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2566715.png)
![6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2566716.png)
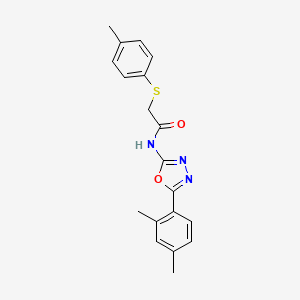

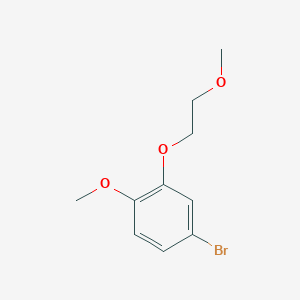
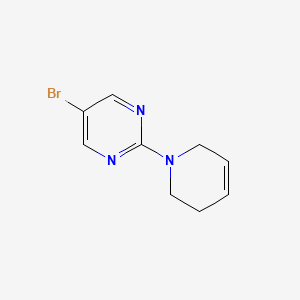
![N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566726.png)
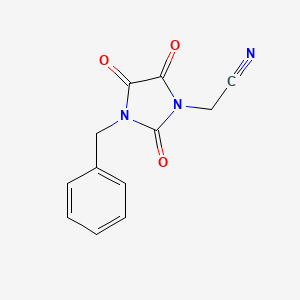
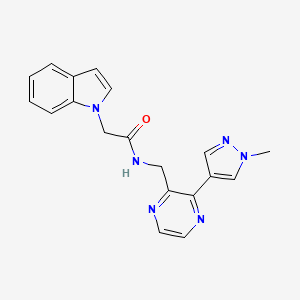
![4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2566729.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2566731.png)
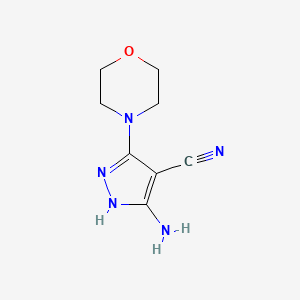
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2566734.png)
